molecular formula C13H12BrClN2O3 B13907123 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid

6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid

Cat. No.: B13907123
M. Wt: 359.60 g/mol
InChI Key: WJUDKENRBKAHJM-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid is a functionalized indazole derivative designed for advanced pharmaceutical research and drug discovery. The indazole scaffold is recognized as a privileged structure in medicinal chemistry due to its widespread presence in compounds with significant biological properties . This particular molecule is synthetically tailored for use as a key building block in the development of novel therapeutic agents. Its multifunctional structure, featuring bromo and chloro substituents, offers distinct sites for further chemical modification via cross-coupling and nucleophilic substitution reactions, allowing researchers to rapidly explore structure-activity relationships. The tetrahydropyranyl (THP) group serves as a common protecting group for the indazole nitrogen, enhancing the solubility and handling characteristics of the intermediate during synthetic sequences and can be removed under mild acidic conditions to reveal the active NH form of the indazole core at a later stage. Indazole-based compounds have demonstrated a broad and compelling range of biological activities, underpinning their value in drug discovery. Research has highlighted their potential as inhibitors for various kinase targets, such as VEGFR-2, which plays a critical role in angiogenesis and cancer progression . Furthermore, the indazole scaffold is a featured component in several FDA-approved drugs and clinical trial candidates, including pazopanib and axitinib for oncology, and granisetron as an antiemetic . Beyond oncology, indazole derivatives are being investigated for the treatment of inflammatory conditions, neurodegenerative diseases like Alzheimer's, and as antibacterial and antitubercular agents . This reagent provides researchers with a versatile and valuable starting point for synthesizing novel compounds in these and other therapeutic areas.

Properties

Molecular Formula

C13H12BrClN2O3

Molecular Weight

359.60 g/mol

IUPAC Name

6-bromo-4-chloro-1-(oxan-2-yl)indazole-3-carboxylic acid

InChI

InChI=1S/C13H12BrClN2O3/c14-7-5-8(15)11-9(6-7)17(16-12(11)13(18)19)10-3-1-2-4-20-10/h5-6,10H,1-4H2,(H,18,19)

InChI Key

WJUDKENRBKAHJM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=CC(=C3)Br)Cl)C(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxylic acid typically involves the following key steps:

  • Construction of the indazole core with appropriate halogen substitutions (bromine at position 6 and chlorine at position 4).
  • Introduction of the tetrahydropyran protecting group at the N-1 position of the indazole.
  • Installation of the carboxylic acid group at the 3-position of the indazole ring.

The synthetic route often starts from a halogenated indazole precursor or involves halogenation of an indazole intermediate, followed by functional group transformations.

Halogenation and Indazole Core Formation

According to patent WO2006048745A1, halogenated indazole derivatives such as 6-bromo-4-chloro-indazole can be synthesized via palladium-catalyzed coupling reactions and electrophilic aromatic substitution. For example, a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and vinyl pyridine in the presence of palladium(II) acetate, tri-o-tolylphosphine ligand, and a base such as N,N-diisopropylethylamine in dimethylformamide (DMF) solvent has been reported to efficiently install substituents on the indazole ring.

The presence of bromine and chlorine substituents can be introduced either by direct halogenation of the indazole ring or by using appropriately halogenated starting materials.

Protection of the Indazole Nitrogen

The tetrahydropyran group is commonly used as a protecting group for nitrogen atoms in heterocycles to improve solubility and stability during synthesis. The 1-tetrahydropyran-2-yl substitution on the indazole nitrogen is introduced typically by nucleophilic substitution or protection reactions using tetrahydropyran derivatives under acidic or Lewis acid catalysis.

Carboxylic Acid Installation at the 3-Position

The carboxylic acid at the 3-position of the indazole is commonly installed via:

  • Direct carboxylation reactions.
  • Conversion of amine precursors to carboxylic acids.
  • Use of activated carboxylic acid derivatives such as acid chlorides or esters.

Patent US20110172428A1 describes methods for preparing indazole-3-carboxylic acid derivatives involving multi-step reactions with intermediates in aqueous or mixed solvents, using bases like diisopropylethylamine and solvents such as DMF and dichloromethane. The process includes stirring at room temperature followed by heating to moderate temperatures (e.g., 40-45 °C) and workup involving aqueous acidic solutions (acetic acid and hydrochloric acid) to isolate crystalline forms of the acid.

Coupling and Final Assembly

The final compound assembly involves coupling the halogenated, protected indazole intermediate with the carboxylic acid moiety. Activation of the acid (e.g., conversion to acid chloride or use of coupling agents like O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates amide bond formation or direct carboxylation.

Representative Reaction Conditions and Workup

Step Reagents/Conditions Solvent Temperature Time Notes
Halogenation/Heck coupling Pd(OAc)2, tri-o-tolylphosphine, N,N-diisopropylethylamine DMF Reflux or 80 °C Several hours For installing vinyl or halogen substituents on indazole
Protection of N-1 Tetrahydropyran derivative, acid catalyst Suitable organic solvent Room temp to reflux 1-4 h To protect indazole nitrogen as tetrahydropyran-2-yl group
Carboxylation Carbonylation or acid chloride formation THF, DMF Room temp to 80 °C Hours Conversion of amine or activated acid to carboxylic acid
Coupling HBTU, diisopropylethylamine DMF Room temp to 45 °C Overnight to 10 h Formation of amide or carboxylic acid derivatives
Workup Acidic aqueous wash (AcOH/HCl), extraction Water, dichloromethane 10-90 °C 1-2 h Isolation of crystalline product, filtration, drying

Research Findings and Notes

  • The use of dimethylformamide (DMF) as a solvent is prevalent due to its ability to dissolve both organic and inorganic reagents and stabilize intermediates.
  • Non-nucleophilic bases such as diisopropylethylamine are preferred to avoid side reactions during coupling steps.
  • Protection of the indazole nitrogen with a tetrahydropyran-2-yl group enhances the stability and solubility of intermediates, facilitating purification and handling.
  • Halogen substituents (bromine and chlorine) are introduced either by direct halogenation or by using halogenated starting materials; their positions are critical for the biological activity and chemical properties of the compound.
  • The preparation of the indazole-3-carboxylic acid core is often achieved by carbonylation of indazole amines or by conversion of carboxylic acid derivatives using reagents such as thionyl chloride or coupling agents.
  • Crystalline forms of the final acid can be obtained by controlled precipitation and washing steps, often involving aqueous acidic media at elevated temperatures.
  • The overall synthetic approach balances reaction efficiency, cost, and ease of handling, with isolation of intermediates as solids or solutions depending on the step.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Solvent Conditions Outcome
Indazole halogenation Br2, Cl2 or halogenated precursors Organic solvent (e.g., DCM) Controlled temperature, inert atmosphere Halogenated indazole intermediate
N-1 Protection Tetrahydropyran derivative, acid catalyst Organic solvent Room temp to reflux Protected indazole with tetrahydropyran group
Carboxylation CO, thionyl chloride, or coupling agents (HBTU) DMF, THF Room temp to 80 °C Indazole-3-carboxylic acid or activated derivatives
Coupling reaction Amine or acid derivative, base (DIPEA) DMF RT to 45 °C, overnight Final coupled product
Workup and purification Acidic aqueous solution (AcOH/HCl), extraction Water, DCM 10-90 °C Crystalline 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxylic acid

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

1H-Indazole-3-carboxylic acid, 6-bromo-4-chloro- (CAS: 887568-19-6)
  • Molecular Formula : C₈H₄BrClN₂O₂.
  • Molecular Weight : 291.49 g/mol.
  • Key Differences: Lacks the THP group at position 1. This compound’s simpler structure may limit its stability under acidic or basic conditions compared to the THP-protected analog .
6-Bromo-2-[[[2-(diethylamino)ethyl]amino]methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester hydrochloride
  • Molecular Formula : C₂₄H₃₀BrN₃O₃·HCl.
  • Molecular Weight : ~552.89 g/mol (excluding HCl).
  • Key Differences: Core Structure: Indole (one nitrogen) vs. indazole (two adjacent nitrogens). Substituents: Features a phenyl group at position 1, an ethyl ester, and a diethylaminoethyl side chain. The ester and hydrochloride salt improve solubility in polar solvents, whereas the THP group in the target compound may enhance lipid solubility .
6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
  • Key Differences: A cyclopenta[c]pyran core with multiple hydroxy and hydroxymethyl groups.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-4-chloro-1-THP-indazole-3-carboxylic acid Indazole Br, Cl, THP, COOH 359.60 Research intermediate; enhanced stability via THP
1H-Indazole-3-carboxylic acid, 6-bromo-4-chloro- Indazole Br, Cl, COOH 291.49 Higher reactivity due to unprotected N1
6-Bromo-indole derivative (ethyl ester hydrochloride) Indole Br, phenyl, ethyl ester, diethylaminoethyl ~552.89 Improved solubility via salt formation
Cyclopenta[c]pyran-carboxylic acid derivative Cyclopenta[c]pyran Multiple OH, hydroxymethyl N/A High hydrophilicity; metal chelation

Research Implications

  • Reactivity : The THP group in the target compound likely stabilizes the indazole core during synthetic steps, whereas unprotected analogs (e.g., CAS 887568-19-6) may undergo unintended nucleophilic substitution .
  • Solubility : Bromo/chloro substituents and the THP group contribute to moderate lipophilicity, making the compound suitable for organic-phase reactions. In contrast, hydroxyl-rich analogs () are water-soluble but may require derivatization for cell permeability .
  • Pharmacological Potential: Indazole derivatives are explored for kinase inhibition and anticancer activity. The THP group could serve as a prodrug feature, while esterified indole derivatives () might target neurological receptors due to their cationic side chains .

Biological Activity

6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₂H₁₂BrClN₂O
Molar Mass 300.59 g/mol
CAS Number 2940941-58-0

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The indazole moiety is known to participate in multiple biochemical pathways, including:

  • Inhibition of Enzymatic Activity : Compounds with indazole structures often inhibit fatty acid biosynthesis enzymes, which are crucial for bacterial survival and proliferation .
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways related to inflammation and pain .

Biological Activity

The biological activities of 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid include:

  • Antimicrobial Activity : Studies have shown that compounds similar to this indazole derivative exhibit significant antimicrobial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit selective cytotoxicity towards certain cancer cell lines, making it a candidate for further anticancer research.

Case Studies

Several studies have investigated the effects of similar compounds on biological systems:

  • A study demonstrated that indazole derivatives with halogen substitutions displayed enhanced antibacterial activity compared to their non-substituted counterparts, suggesting that the bromine and chlorine atoms in 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid could enhance its efficacy against microbial targets .
  • Another research effort focused on the structure-activity relationship (SAR) of indazole derivatives, revealing that modifications at the 3-position significantly influenced their inhibitory potency against specific enzymes involved in lipid metabolism .

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